An In-depth Technical Guide to the Core Basic Properties of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
An In-depth Technical Guide to the Core Basic Properties of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with potent biological activities. This technical guide provides a comprehensive overview of the fundamental properties of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, including its physicochemical characteristics, synthesis, and its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors for cancer therapy. This document consolidates available data, presents experimental protocols, and visualizes key concepts to serve as a valuable resource for professionals in drug discovery and development.
Physicochemical Properties
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a stable, solid compound at room temperature. A critical aspect of its chemistry is the existence of tautomerism between the enol form (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol) and the keto form (1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one). While both forms may exist in equilibrium, the keto form is often the predominant tautomer.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₄O | [1] |
| Molecular Weight | 212.21 g/mol | N/A |
| CAS Number | 21314-17-0 | N/A |
| Melting Point | 304-307 °C | N/A |
| 577–578 K | [1] | |
| Solubility | Data for the parent compound is not readily available in the literature. However, the pyrazolo[3,4-d]pyrimidine class of compounds is generally characterized by low aqueous solubility. Prodrug strategies have been employed for derivatives to enhance their solubility and improve pharmacokinetic profiles. | N/A |
| pKa | Specific experimental pKa data for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not available in the reviewed literature. | N/A |
Synthesis
The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (in its keto form) is most commonly achieved through the cyclization of a substituted pyrazole precursor.
Synthetic Scheme
Caption: Synthetic pathway for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Experimental Protocol: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol is adapted from the procedure described by Akhmedova et al. (2025).[1]
Materials:
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5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
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Formic acid
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Ethanol
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Ice-water bath
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Standard laboratory glassware and heating apparatus
Procedure:
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In a round-bottom flask, suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (e.g., 4.2 g, 10.8 mmol) in formic acid (e.g., 10 ml).[1]
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Heat the reaction mixture to 383–385 K (110-112 °C) and maintain this temperature for 6 hours with stirring.[1]
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing an ice-water slurry.
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A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.
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Dry the crude product.
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Recrystallize the crude product from ethanol to yield purified 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1]
Biological Activity and Applications
The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its structure is considered a bioisostere of adenine, enabling it to competitively bind to the ATP-binding site of various kinases.[2] Consequently, numerous derivatives have been synthesized and evaluated for their potential as anticancer agents.
While specific IC₅₀ values for the parent 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol are not extensively reported, a vast body of literature demonstrates the potent inhibitory activity of its derivatives against key oncogenic kinases and cancer cell lines.
Key Molecular Targets
Derivatives of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol have been shown to target several critical signaling pathways involved in cancer progression.
Caption: Targeted signaling pathways of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives.
Anticancer Activity of Derivatives
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for selected derivatives of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, illustrating the therapeutic potential of this chemical scaffold.
| Derivative | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |
| Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | A549 (Lung Cancer) | 8.21 | [3] |
| HCT-116 (Colon Cancer) | 19.56 | [3] | |
| EGFRʷᵗ | 0.016 | [3] | |
| EGFRᵀ⁷⁹⁰ᴹ | 0.236 | [3] | |
| Compound 16 (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | EGFR | 0.034 | [4] |
| Compound 12b (a pyrazolo[3,4-d]pyrimidine derivative) | MDA-MB-468 (Breast Cancer) | 3.343 | [5] |
| T-47D (Breast Cancer) | 4.792 | [5] | |
| VEGFR-2 | 0.063 | [5] | |
| Compounds 14 & 15 (pyrazolo[3,4-d]pyrimidine derivatives) | MCF-7 (Breast Cancer) | 0.045 & 0.046 | [6] |
| HCT-116 (Colon Cancer) | 0.006 & 0.007 | [6] | |
| HepG-2 (Liver Cancer) | 0.048 & 0.048 | [6] | |
| CDK2/cyclin A2 | 0.057 & 0.119 | [6] |
Experimental Protocols for Biological Assays
The following are representative protocols for assessing the biological activity of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives.
EGFR/VEGFR Kinase Inhibition Assay (Luminescence-Based)
This generalized protocol is based on commercially available kinase assay kits.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Procedure:
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Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human EGFR or VEGFR-2), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.
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Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
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Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, substrate, and test compound.
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Initiation: Initiate the kinase reaction by adding ATP.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent such as ADP-Glo™. This involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
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Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the antiproliferative effects of a compound on the MCF-7 breast cancer cell line.
Procedure:
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Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
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Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
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Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
References
- 1. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
